![molecular formula C10H17NO3 B3000735 2-(2-Methylmorpholin-4-yl)cyclobutane-1-carboxylic acid CAS No. 1559148-12-7](/img/structure/B3000735.png)
2-(2-Methylmorpholin-4-yl)cyclobutane-1-carboxylic acid
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Description
The compound 2-(2-Methylmorpholin-4-yl)cyclobutane-1-carboxylic acid is a cyclobutane derivative, which is a class of compounds characterized by a four-membered ring structure. This particular compound includes a morpholine ring and a carboxylic acid functional group, which may contribute to its chemical reactivity and physical properties. While the provided papers do not directly discuss this specific compound, they do provide insights into the synthesis and properties of related cyclobutane derivatives.
Synthesis Analysis
The synthesis of cyclobutane derivatives can be achieved through various methods, including photochemical [2+2] cycloaddition reactions. For instance, a solid-state photochemical [2+2] cycloaddition reaction was used to stereoselectively synthesize cyclobutane derivatives with pyridyl and carboxylic acid functionalities, with the orientation of the monomers controlled by the anions present in the salts . Similarly, all four stereoisomers of 2-(aminomethyl)cyclobutane-1-carboxylic acid were prepared using a photochemical [2+2] cycloaddition reaction, followed by separation and protection group strategies . These methods could potentially be adapted for the synthesis of 2-(2-Methylmorpholin-4-yl)cyclobutane-1-carboxylic acid.
Molecular Structure Analysis
The molecular structure of cyclobutane derivatives is crucial for their chemical behavior. The stereochemistry of these compounds is particularly important, as seen in the unified synthesis of all stereoisomers of a cyclobutane amino acid, where cis and trans configurations were obtained . The molecular structure of 2-(2-Methylmorpholin-4-yl)cyclobutane-1-carboxylic acid would likely influence its reactivity and potential applications in a similar manner.
Chemical Reactions Analysis
Cyclobutane derivatives can undergo various chemical reactions. The papers describe the use of [2+2] cycloaddition reactions to construct the cyclobutane core . Additionally, the interconversion of functional groups and the use of protecting groups are common strategies to modify these compounds . These reactions are relevant for understanding the chemical behavior of 2-(2-Methylmorpholin-4-yl)cyclobutane-1-carboxylic acid.
Physical and Chemical Properties Analysis
The physical and chemical properties of cyclobutane derivatives are influenced by their molecular structures. For example, the presence of different substituents can affect the compound's solubility, stability, and reactivity. The solid-state synthesis of cyclobutane derivatives with pyridyl and carboxylic acid functionalities showed photoinert behavior in solution, highlighting the importance of the solid-state environment for their stability . The physical and chemical properties of 2-(2-Methylmorpholin-4-yl)cyclobutane-1-carboxylic acid would need to be studied in detail to fully understand its characteristics.
Scientific Research Applications
Synthesis and Stereochemistry
- The synthesis of various stereoisomers of cyclobutane derivatives, including those related to 2-(2-Methylmorpholin-4-yl)cyclobutane-1-carboxylic acid, has been an area of significant research. For instance, stereoisomers of 2-(aminomethyl)cyclobutane-1-carboxylic acid have been synthesized using photochemical reactions, highlighting the use of cyclobutane derivatives in stereochemistry and organic synthesis (André et al., 2011) (Gauzy et al., 2004).
Applications in Material Science
- Cyclobutane derivatives have been utilized in material science, particularly in the synthesis of sustainable materials. For example, a study showed the potential of cyclobutane-type compounds as semirigid diacid building blocks for green polymers (Wang et al., 2018).
Pharmacology and Biomedical Applications
- Research into cyclobutane derivatives extends into pharmacology and biomedical applications, though specific studies focusing on 2-(2-Methylmorpholin-4-yl)cyclobutane-1-carboxylic acid were not found. However, related compounds have been explored for their antimicrobial activities, indicating the potential biomedical significance of this chemical class (Cukurovalı et al., 2002).
Photoreactions and Polymerization
- The field of photoreactions and polymerization has also utilized cyclobutane derivatives. Studies have demonstrated the effective use of these compounds in photopolymerization processes, again suggesting the versatility of cyclobutane-related compounds in various scientific domains (Kitayama et al., 2004).
properties
IUPAC Name |
2-(2-methylmorpholin-4-yl)cyclobutane-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO3/c1-7-6-11(4-5-14-7)9-3-2-8(9)10(12)13/h7-9H,2-6H2,1H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTNPODXSHIFYSQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCO1)C2CCC2C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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